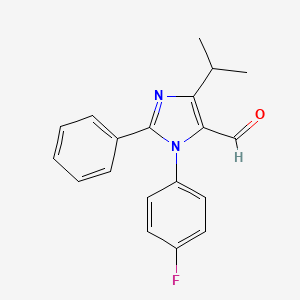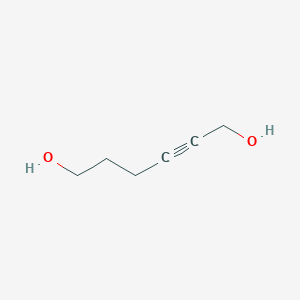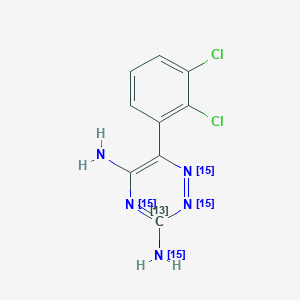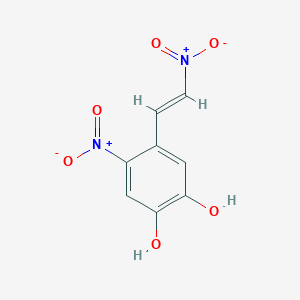
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is an organic compound with the molecular formula C8H6N2O6 and a molecular weight of 226.14 g/mol This compound is characterized by the presence of two hydroxyl groups, a nitro group, and a nitrovinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene typically involves the nitration of a suitable precursor compound. One common method is the nitration of 3,4-dihydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 3,4-dihydroxybenzaldehyde is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of around 0-5°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The nitrovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. Additionally, the nitrovinyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the nitro and nitrovinyl groups.
3,4-Dihydroxy-5-nitrobenzaldehyde: Contains a nitro group but lacks the nitrovinyl group.
4-Nitrocatechol: Contains a nitro group but lacks the nitrovinyl group.
Uniqueness
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is unique due to the presence of both nitro and nitrovinyl groups, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H6N2O6 |
|---|---|
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
4-nitro-5-[(E)-2-nitroethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H6N2O6/c11-7-3-5(1-2-9(13)14)6(10(15)16)4-8(7)12/h1-4,11-12H/b2-1+ |
InChI-Schlüssel |
CRZSVYVRNQBKHH-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)


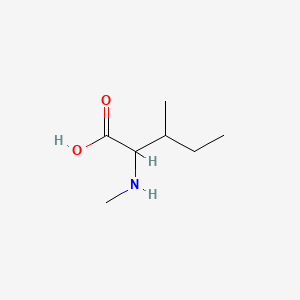

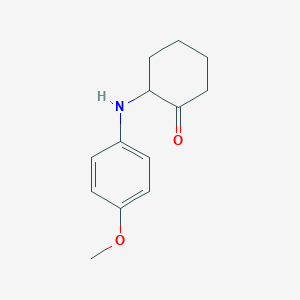
![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)

